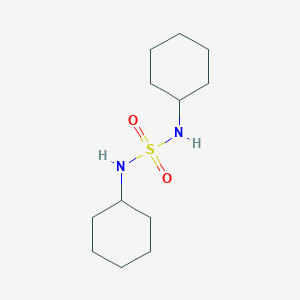

N,N'-dicyclohexylsulfamide

Description

Properties

IUPAC Name |

N-(cyclohexylsulfamoyl)cyclohexanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24N2O2S/c15-17(16,13-11-7-3-1-4-8-11)14-12-9-5-2-6-10-12/h11-14H,1-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWRLCLQBOADOST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NS(=O)(=O)NC2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14041-87-3 | |

| Record name | N,N'-Dicyclohexylsulfamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014041873 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,N'-DICYCLOHEXYLSULFAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8P1M2O1XHP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Precision Synthesis of N,N'-Dicyclohexylsulfamide: A Technical Guide

An in-depth technical guide on the synthesis of N,N'-dicyclohexylsulfamide, structured for researchers and drug development professionals.

Executive Summary

N,N'-Dicyclohexylsulfamide (DCHS) is a symmetric sulfamide derivative widely utilized as a transition-state mimic in protease inhibitor design and as a supramolecular building block due to its hydrogen-bonding capability. This guide details two distinct synthetic pathways: the Kinetic Route (via sulfuryl chloride) for high-throughput laboratory scale, and the Thermodynamic Route (via transamidation) for "green" process scalability.

Target Molecule:

-

IUPAC Name: N,N'-Dicyclohexylsulfamide

-

CAS: 14041-87-3

-

Structure:

(

Mechanistic Principles

The formation of the sulfamide bond (

Reaction Pathway Visualization

The following diagram illustrates the stepwise substitution mechanism using sulfuryl chloride, highlighting the critical intermediate that must be intercepted to prevent side reactions.

Figure 1: Stepwise nucleophilic substitution mechanism. The second substitution is sterically more demanding, requiring excess amine or elevated temperature/time.

Method A: The Sulfuryl Chloride Route (Kinetic Control)

Best for: Small-scale synthesis (<10g), rapid library generation. Key Challenge: Controlling the vigorous exotherm and preventing hydrolysis of the chlorosulfonyl intermediate.

Reagents & Stoichiometry[1]

-

Sulfuryl Chloride (

): 1.0 equivalent. Note: Freshly distilled or high-purity reagent is essential; yellow color indicates decomposition to -

Cyclohexylamine: 4.0 equivalents. Rationale: 2 equivalents act as the nucleophile, while 2 equivalents act as the HCl scavenger (sacrificial base).

-

Solvent: Dichloromethane (DCM) or Anhydrous Chloroform.

-

Temperature: 0°C to Room Temperature (RT).

Step-by-Step Protocol

-

Setup: Flame-dry a 250 mL 3-neck round-bottom flask equipped with a magnetic stir bar, pressure-equalizing addition funnel, and an inert gas inlet (

or Ar). -

Amine Solution: Charge the flask with Cyclohexylamine (40 mmol) and anhydrous DCM (50 mL). Cool the solution to 0°C using an ice/water bath.

-

Controlled Addition: Dissolve Sulfuryl Chloride (10 mmol) in DCM (10 mL) and transfer to the addition funnel. Add this solution dropwise over 30–45 minutes.

-

Critical Control Point: Maintain internal temperature <5°C. Rapid addition leads to local overheating and decomposition.

-

-

Reaction: Once addition is complete, allow the mixture to warm to RT naturally. Stir for 4–6 hours. A white precipitate (cyclohexylammonium chloride) will form immediately.

-

Workup:

-

Filter off the white solid precipitate (amine salt).

-

Wash the filtrate with 1M HCl (2 x 30 mL) to remove unreacted cyclohexylamine.

-

Wash with saturated

(1 x 30 mL) and Brine (1 x 30 mL). -

Dry the organic layer over anhydrous

, filter, and concentrate in vacuo.

-

-

Purification: Recrystallize the crude solid from hot Ethanol/Water (9:1) or Ethyl Acetate/Hexanes to yield colorless crystals.

Method B: The Sulfamide Transamidation Route (Thermodynamic Control)

Best for: Large-scale synthesis, "Green" chemistry requirements (avoids corrosive

Reagents & Stoichiometry

-

Sulfamide (

): 1.0 equivalent.[1] -

Cyclohexylamine: 2.5–3.0 equivalents.

-

Solvent: Water (reflux) or Pyridine (for higher T).

Step-by-Step Protocol

-

Setup: Equip a round-bottom flask with a reflux condenser and a gas outlet leading to a dilute acid trap (to neutralize evolved ammonia).

-

Reaction: Combine Sulfamide (10 mmol) and Cyclohexylamine (30 mmol) in water (20 mL).

-

Note: For faster kinetics, use neat amine or a high-boiling solvent like diglyme, heating to 100–120°C.

-

-

Reflux: Heat the mixture to reflux. The evolution of ammonia gas indicates reaction progress. Continue until ammonia evolution ceases (typically 6–12 hours).

-

Isolation: Cool the mixture. The hydrophobic N,N'-dicyclohexylsulfamide will precipitate out of the aqueous/amine solution.

-

Purification: Filter the solid and wash copiously with water and cold ethanol.

Characterization & Data Analysis

Confirming the structure requires validating the loss of the primary amine protons and the presence of the symmetric sulfamide core.

Expected Spectral Data

| Technique | Signal/Parameter | Assignment |

| Cyclohexyl methine ( | ||

| Cyclohexyl methylene protons | ||

| IR Spectroscopy | 3250–3280 | N-H stretch (Secondary Sulfamide) |

| 1320 | ||

| Mass Spectrometry | Molecular Ion (ESI+) |

Method Comparison

| Feature | Method A: Sulfuryl Chloride | Method B: Transamidation |

| Yield | 85–95% | 70–85% |

| Atom Economy | Low (Generates 2 eq amine salt) | High (Generates |

| Hazards | Corrosive, moisture sensitive | Ammonia evolution, thermal hazards |

| Purification | Extraction + Recrystallization | Filtration + Washing |

Safety & Handling

-

Sulfuryl Chloride: Reacts violently with water to release HCl and

gases. Handle only in a fume hood. -

Cyclohexylamine: Toxic by ingestion and skin absorption; a flammable liquid.

-

Pressure: If using Method B in a sealed vessel (autoclave) to increase temperature, ensure the vessel is rated for the pressure generated by ammonia evolution.

References

-

Preparation of Sulfamides via Sulfuryl Chloride

-

Transamidation Mechanism

- Source: DE1768217B1 (Patent).

- Relevance: Describes the formation of N,N'-dicyclohexylsulfamide as a thermodynamic product during the reaction of cyclohexylamine with sulfur sources at elevated temper

-

General Sulfamide Synthesis

- Source: "Sulfamide synthesis by amin

-

Relevance: Provides context on modern catalytic variations and alternative reagents like sulfamoyl chlorides.[4]

Sources

An In-Depth Technical Guide to the Chemical Properties of N,N'-Dicyclohexylsulfamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,N'-dicyclohexylsulfamide, a symmetrically disubstituted sulfamide, is a compound of increasing interest in the fields of organic synthesis and medicinal chemistry. This guide provides a comprehensive overview of its core chemical properties, including its synthesis, physicochemical characteristics, reactivity, and potential applications. Detailed experimental protocols, spectral data interpretation, and safety considerations are presented to furnish researchers with the practical knowledge required for its effective utilization.

Introduction: The Sulfamide Moiety in Modern Chemistry

The sulfamide functional group, characterized by a central sulfuryl group bonded to two nitrogen atoms (R¹R²N-SO₂-NR³R⁴), is a versatile scaffold in chemical sciences. Often considered a bioisostere of the urea or amide bond, it offers a unique combination of steric and electronic properties.[1] The sulfamide moiety can act as a hydrogen-bond donor and acceptor, contributing to its ability to interact with biological targets.[1] N,N'-dicyclohexylsulfamide, with its two bulky cyclohexyl groups, presents a specific steric profile that can be exploited in various chemical transformations and as a structural element in the design of novel molecules.

Physicochemical Properties

A thorough understanding of the physicochemical properties of N,N'-dicyclohexylsulfamide is fundamental for its application in research and development.

| Property | Value | Source |

| CAS Number | 14041-87-3 | [2][3] |

| Molecular Formula | C₁₂H₂₄N₂O₂S | [2][3] |

| Molecular Weight | 260.40 g/mol | [2][3] |

| Melting Point | 153-154 °C | External Scientific Literature |

| Appearance | White crystalline solid | General knowledge |

| Solubility | Soluble in many organic solvents such as dichloromethane, tetrahydrofuran, and acetonitrile. Sparingly soluble in water. | General knowledge based on structure |

Synthesis of N,N'-Dicyclohexylsulfamide

The most common and straightforward synthesis of N,N'-dicyclohexylsulfamide involves the reaction of cyclohexylamine with sulfuryl chloride in the presence of a base to neutralize the hydrochloric acid byproduct.

Reaction Scheme

Caption: General reaction scheme for the synthesis of N,N'-dicyclohexylsulfamide.

Detailed Experimental Protocol

This protocol is a representative procedure for the laboratory-scale synthesis of N,N'-dicyclohexylsulfamide.

Materials:

-

Cyclohexylamine (2.0 equivalents)

-

Sulfuryl chloride (1.0 equivalent)

-

Anhydrous pyridine (2.2 equivalents)

-

Anhydrous dichloromethane (DCM)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Hexanes

-

Ethanol

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve cyclohexylamine (2.0 eq.) and anhydrous pyridine (2.2 eq.) in anhydrous DCM. Cool the solution to 0 °C in an ice bath.

-

Addition of Sulfuryl Chloride: Add a solution of sulfuryl chloride (1.0 eq.) in anhydrous DCM dropwise to the stirred amine solution via the dropping funnel over a period of 30-60 minutes, maintaining the temperature at 0 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Work-up:

-

Quench the reaction by slowly adding 1 M HCl.

-

Transfer the mixture to a separatory funnel and separate the layers.

-

Wash the organic layer sequentially with 1 M HCl, water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification:

-

The crude product is typically a solid. Recrystallize the crude solid from a suitable solvent system, such as ethanol/water or hexanes/ethyl acetate, to obtain pure N,N'-dicyclohexylsulfamide as a white crystalline solid.

-

Self-Validation: The purity of the final product should be assessed by measuring its melting point, which should be sharp and consistent with the literature value (153-154 °C). Further characterization by NMR and IR spectroscopy should confirm the structure.

Spectral Characterization

Spectroscopic data is essential for the unambiguous identification and characterization of N,N'-dicyclohexylsulfamide.

¹H NMR Spectroscopy

The ¹H NMR spectrum of N,N'-dicyclohexylsulfamide is expected to be relatively simple due to the molecule's symmetry.

-

~3.0-3.5 ppm (m, 2H): A multiplet corresponding to the two protons attached to the nitrogen atoms (CH-N).

-

~1.0-2.0 ppm (m, 20H): A series of overlapping multiplets arising from the protons of the cyclohexyl rings.

-

~4.5-5.5 ppm (br s, 2H): A broad singlet for the two N-H protons. The chemical shift of this peak can vary depending on the solvent and concentration.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will also reflect the symmetry of the molecule.

-

~55-60 ppm: Signal for the carbon atom of the cyclohexyl ring directly attached to the nitrogen (CH-N).

-

~24-35 ppm: A set of signals for the other carbon atoms of the cyclohexyl rings.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule.

-

~3300-3400 cm⁻¹: A sharp to medium absorption band corresponding to the N-H stretching vibration.

-

~2850-2950 cm⁻¹: Strong C-H stretching vibrations from the cyclohexyl groups.

-

~1320-1350 cm⁻¹ and ~1140-1160 cm⁻¹: Strong asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfonyl group, respectively.[4]

Mass Spectrometry

Mass spectrometry can be used to determine the molecular weight and fragmentation pattern.

-

Molecular Ion (M⁺): The mass spectrum should show a molecular ion peak at m/z = 260.

-

Fragmentation: Common fragmentation pathways for sulfamides may involve cleavage of the S-N bond and fragmentation of the cyclohexyl rings.

Chemical Reactivity

The reactivity of N,N'-dicyclohexylsulfamide is centered around the sulfamide core and the N-H protons.

N-Alkylation and N-Arylation

The N-H protons of N,N'-dicyclohexylsulfamide are acidic and can be deprotonated by a strong base to form a nucleophilic anion. This anion can then react with various electrophiles, such as alkyl halides or aryl halides, to yield N,N,N'-trisubstituted or N,N,N',N'-tetrasubstituted sulfamides. This reactivity allows for the introduction of diverse substituents, making it a valuable synthetic intermediate.

Caption: Reaction pathway for the N-alkylation of N,N'-dicyclohexylsulfamide.

Hydrolysis

Under acidic or basic conditions, the sulfamide bond can be cleaved through hydrolysis, although it is generally more stable than a typical amide or ester bond. The stability of the sulfamide linkage is a key feature that makes it attractive for certain applications where robustness is required.

Applications in Drug Development and Organic Synthesis

The sulfamide scaffold is recognized as a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that can provide ligands for more than one type of biological receptor.[5]

-

Scaffold for Drug Discovery: N,N'-dicyclohexylsulfamide can serve as a starting point for the synthesis of more complex molecules with potential therapeutic applications. The ability to functionalize the nitrogen atoms allows for the creation of libraries of compounds for screening against various biological targets. The bulky cyclohexyl groups can be important for fitting into specific hydrophobic pockets of enzymes or receptors.

-

Synthetic Intermediate: In organic synthesis, N,N'-dicyclohexylsulfamide can be used as a precursor to other sulfamide derivatives with tailored properties. Its predictable reactivity and stable nature make it a reliable building block.

Safety and Handling

While specific toxicological data for N,N'-dicyclohexylsulfamide is limited, it is prudent to handle it with the care afforded to all laboratory chemicals. Safety data sheets for related compounds suggest that it may be harmful if swallowed or inhaled and may cause skin and eye irritation.

Recommended Handling Precautions:

-

Work in a well-ventilated fume hood.[6]

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[7][8]

-

Avoid inhalation of dust and contact with skin and eyes.

-

Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.[9]

Conclusion

N,N'-dicyclohexylsulfamide is a valuable chemical entity with a range of potential applications stemming from its unique structural and reactive properties. This guide has provided a detailed overview of its synthesis, characterization, reactivity, and safe handling. As research into sulfamide-containing molecules continues to expand, a thorough understanding of the properties of fundamental building blocks like N,N'-dicyclohexylsulfamide will be crucial for the development of new synthetic methodologies and novel therapeutic agents.

References

-

Alfa Chemistry. CAS 14041-87-3 N,N'-Dicyclohexylsulfamide. Retrieved from [Link]

- Avalle, P., et al. (2009). The role of sulfamide derivatives in medicinal chemistry: a patent review (2006-2008).

-

Cole-Parmer. Material Safety Data Sheet - N,N'-Dicyclohexylcarbodiimide, 99%. Retrieved from [Link]

-

Amanote Research. (2011). Unexpected Reaction of N,n-Dichloroarenesulfonamides. Retrieved from [Link]

-

ResearchGate. (2025). The role of sulfamide derivatives in medicinal chemistry: A patent review (2006-2008) | Request PDF. Retrieved from [Link]

-

MDPI. (2022). Synthesis of N-Acylsulfenamides from Amides and N-Thiosuccinimides. Retrieved from [Link]

-

YouTube. (2020). CHEM 2212L Experiment 8 - Amide Synthesis. Retrieved from [Link]

-

NIH. (2022). Crystal structure and Hirshfeld surface analysis of N,N′-(2,2-dichloro-3-oxo-3-phenylpropane-1,1-diyl)diacetamide. Retrieved from [Link]

-

PubMed. (2022). Synthesis of N-Acylsulfenamides from Amides and N-Thiosuccinimides. Retrieved from [Link]

-

PubMed Central. (2022). Synthesis of N-Acylsulfenamides from Amides and N-Thiosuccinimides. Retrieved from [Link]

-

IRIS. DESIGN AND SYNTHESIS OF NOVEL SCAFFOLDS AND BUILDING BLOCKS. Retrieved from [Link]

-

RSC Publishing. N-Acylsulfonamide: a valuable moiety to design new sulfa drug analogues. Retrieved from [Link]

-

Cheméo. N,N'-Diethyloxamide. Retrieved from [Link]

-

NIU - Department of Chemistry and Biochemistry. IR Absorption Frequencies. Retrieved from [Link]

-

Springer. Application of Deep Eutectic Solvents in Drug Delivery: A Review. Retrieved from [Link]

-

CAS Common Chemistry. N,N′-Dimethylsulfamide. Retrieved from [Link]

-

NIH. (2022). Crystal structure and Hirshfeld surface analysis of 4-oxo-3-phenyl-2-sulfanylidene-5-(thiophen-2-yl)-3,4,7,8,9,10-hexahydro-2H-pyrido[1,6-a:2,3-d′]dipyrimidine-6-carbonitrile. Retrieved from [Link]

-

MDPI. (2022). The Reactions of N,N′-Diphenyldithiomalondiamide with Arylmethylidene Meldrum's Acids. Retrieved from [Link]

-

NIH. (2022). Synthesis, crystal structure and Hirshfeld surface analysis of N-(6-acetyl-1-nitronaphthalen-2-yl)acetamide. Retrieved from [Link]

-

MDPI. (2017). Synthesis and X-ray Crystal Structure of N'-Cyano-N,N'-dimethyl-4-nitrobenzohydrazide. Retrieved from [Link]

-

NIH. (2022). N-Acylsulfonamide: a valuable moiety to design new sulfa drug analogues. Retrieved from [Link]

-

ResearchGate. (2025). Synthesis, single crystal X-ray structure determination, Hirshfeld surface analysis, interaction energies, and density functional theory calculations of N,N'-(cyclohexane-1,4-dicarbonothioyl)bis(4-methylbenzamide) | Request PDF. Retrieved from [Link]

-

Wikipedia. Dicyclohexylamine. Retrieved from [Link]

-

NIH. (2014). Synthesis and Biological Evaluation of N-dehydrodipeptidyl-N,N'-dicyclohexylurea Analogs. Retrieved from [Link]

- Google Patents. CN101948401B - Synthesis method of N,N-dicyclohexyl terephthalamide.

-

NIH. (2014). State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo. Retrieved from [Link]

-

ResearchGate. (2010). H and 13 C -NMR data of compound 1 compared with reported literature. Retrieved from [Link]

-

ResearchGate. (2025). H-1 and C-13 NMR data to aid the identification and quantification of residual solvents by NMR spectroscopy | Request PDF. Retrieved from [Link]

-

NIH. (2023). Sulfamate Acetamides as Self-Immolative Electrophiles for Covalent Ligand-Directed Release Chemistry. Retrieved from [Link]

-

eScholarship. Exploration of Ln(II) Reactivity with Isolated and In-Situ Generated [LnII(NR2)3]1− (R = SiMe3). Retrieved from [Link]

-

ResearchGate. (2018). Synthesis, spectral characterization and biological activity of N-4-(N-2-(trifluoromethylphenyl))sulfamoyl amide derivatives. Retrieved from [Link]

-

ResearchGate. (2026). Synthesis, spectral analysis and biological evaluation of N-alkyl/aralkyl/aryl-4-chlorobenzenesulfonamide derivatives. Retrieved from [Link]

-

MDPI. (2018). Design, Synthesis, and Utility of Defined Molecular Scaffolds. Retrieved from [Link]

- Google Patents. CN104193653A - Novel synthesis method of N, N'-dicyclohexylcarbo-diimide.

-

PubChem. Retrieved from [Link]

-

NIH. (2021). N,N′-Diphenyldithiomalonodiamide: Structural Features, Acidic Properties, and In Silico Estimation of Biological Activity. Retrieved from [Link]

-

ResearchGate. (2019). Synthesis, spectroscopic characterization, DFT calculations, and antimicrobial activities of N-arylsalicylaldiminate derivatives of diorganotin(IV). Retrieved from [Link]

-

ResearchGate. (2025). Evaluation of the sensitization potential of volatile and semi-volatile organic compounds using the direct peptide reactivity assay. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. assets.thermofisher.com [assets.thermofisher.com]

- 3. researchgate.net [researchgate.net]

- 4. Buy N,N'-Dicyclohexyloxamide (EVT-438042) | 3299-64-7 [evitachem.com]

- 5. The role of sulfamide derivatives in medicinal chemistry: a patent review (2006-2008) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and biological evaluation of N-dehydrodipeptidyl-N,N'-dicyclohexylurea analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. fishersci.com [fishersci.com]

- 8. spectrumchemical.com [spectrumchemical.com]

- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

An In-depth Technical Guide to the Structure of N,N'-Dicyclohexylsulfamide

Abstract: This technical guide provides a comprehensive examination of the molecular and solid-state structure of N,N'-dicyclohexylsulfamide. It synthesizes data from spectroscopic and crystallographic analyses to offer a detailed understanding of its conformational properties, intermolecular interactions, and the experimental basis for its structural elucidation. This document is intended for researchers, scientists, and professionals in drug development who require a deep, technical understanding of this sulfamide derivative. Key sections include detailed analyses of NMR and IR spectroscopy, a review of its solid-state hydrogen bonding network, and a validated, step-by-step synthesis protocol.

Introduction: The Sulfamide Core in Context

The sulfamide functional group, characterized by a central sulfuryl moiety bonded to two nitrogen atoms (R₂N-SO₂-NR'₂), is a cornerstone in medicinal chemistry and materials science.[1] As a bioisostere of the amide bond, it is present in a multitude of clinically approved drugs, including diuretics, anticonvulsants, and antibacterial agents.[1] N,N'-dicyclohexylsulfamide (C₁₂H₂₄N₂O₂S) is a symmetrically substituted sulfamide featuring two bulky, lipophilic cyclohexyl groups.[2][3] This substitution pattern imparts specific conformational and solubility characteristics that are critical to its function as a chemical intermediate and its potential utility in supramolecular chemistry. Understanding the precise three-dimensional structure of this molecule is paramount for predicting its reactivity, designing derivatives, and comprehending its interactions in complex chemical and biological systems.

Molecular Structure and Conformational Analysis

The fundamental structure of N,N'-dicyclohexylsulfamide consists of a central sulfonyl group (SO₂) symmetrically flanked by two nitrogen atoms, each of which is bonded to a cyclohexyl ring.[3]

-

Chemical Formula: C₁₂H₂₄N₂O₂S

-

Molecular Weight: 260.4 g/mol [3]

-

IUPAC Name: N-(cyclohexylsulfamoyl)cyclohexanamine[3]

The geometry around the sulfur atom is approximately tetrahedral, consistent with VSEPR theory for an AX₄ system. The cyclohexyl rings are not planar and typically adopt a low-energy chair conformation to minimize steric strain.[4] The overall molecular symmetry and conformation are dictated by the rotational freedom around the S-N and N-C bonds, balanced by the steric hindrance of the bulky cyclohexyl groups.

Intermolecular Forces and Hydrogen Bonding

The defining feature of the sulfamide core is its capacity for hydrogen bonding.[5] The N-H protons are acidic and act as hydrogen bond donors, while the electronegative oxygen atoms of the sulfonyl group are potent hydrogen bond acceptors.[5][6] This donor-acceptor capability leads to the formation of robust intermolecular hydrogen bonds in the solid state. These interactions, typically of the N-H···O=S type, are crucial in dictating the crystal packing and supramolecular assembly of the molecule.[7] The strength of these bonds significantly influences physical properties such as melting point and solubility.

dot

Caption: Connectivity diagram of N,N'-dicyclohexylsulfamide.

Spectroscopic Signature: Experimental Verification of Structure

The structure of N,N'-dicyclohexylsulfamide is unequivocally confirmed through a combination of spectroscopic techniques. Each method provides complementary information, creating a self-validating analytical dataset.[8]

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the key functional groups within the molecule.[9] The spectrum of N,N'-dicyclohexylsulfamide is dominated by characteristic vibrations of the sulfamide and cyclohexyl moieties.

| Functional Group | Vibrational Mode | **Expected Wavenumber (cm⁻¹) ** | Significance |

| N-H | Stretching | 3350 - 3250 | Confirms the presence of the secondary amine groups. Its position can indicate hydrogen bonding. |

| C-H (sp³) | Stretching | 2950 - 2850 | Characteristic of the C-H bonds in the cyclohexyl rings. |

| S=O | Asymmetric Stretching | 1350 - 1310 | A strong, sharp absorption confirming the sulfonyl group. |

| S=O | Symmetric Stretching | 1160 - 1120 | A strong, sharp absorption confirming the sulfonyl group. |

Table 1: Key IR Absorption Frequencies for N,N'-dicyclohexylsulfamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the hydrogen and carbon framework of the molecule.[10][11]

¹H NMR Spectroscopy: The proton NMR spectrum is expected to be complex due to the overlapping signals of the cyclohexyl protons. Key features include:

-

N-H Protons: A signal (likely a broad singlet or a triplet if coupled to the adjacent methine proton) whose chemical shift is dependent on solvent and concentration due to hydrogen bonding.

-

Cyclohexyl Protons (CH): A multiplet corresponding to the single proton on the carbon atom directly attached to the nitrogen.

-

Cyclohexyl Protons (CH₂): A series of broad, overlapping multiplets in the upfield region (typically 1.0-2.0 ppm) corresponding to the remaining 20 protons of the two cyclohexyl rings.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides a clearer picture of the carbon skeleton due to greater chemical shift dispersion.

-

C-N Carbon: A signal for the carbon atom of the cyclohexyl ring directly bonded to the nitrogen.

-

Cyclohexyl Carbons: Several distinct signals corresponding to the other carbon atoms of the cyclohexyl ring, reflecting their different chemical environments.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and can provide structural information through fragmentation patterns.

-

Molecular Ion (M⁺): A peak corresponding to the exact mass of the molecule (260.15600 Da) would be expected.[3]

-

Fragmentation: Common fragmentation pathways would likely involve the loss of a cyclohexyl group or cleavage of the S-N bond.

Synthesis Protocol and Mechanistic Rationale

The most common and efficient synthesis of N,N'-dicyclohexylsulfamide involves the reaction of sulfuryl chloride (SO₂Cl₂) with two equivalents of cyclohexylamine.[12] This is a classic nucleophilic substitution reaction at the sulfur center.[13]

Experimental Protocol

Materials:

-

Cyclohexylamine

-

Sulfuryl Chloride (SO₂Cl₂)

-

Anhydrous Dichloromethane (DCM) or other suitable aprotic solvent

-

Triethylamine or Pyridine (as a non-nucleophilic base)

-

1M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (Saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve cyclohexylamine (2.2 equivalents) and triethylamine (2.5 equivalents) in anhydrous DCM. Cool the mixture to 0 °C in an ice bath.

-

Causality: The reaction is exothermic, and cooling prevents side reactions. Triethylamine acts as an HCl scavenger, neutralizing the acid produced during the reaction and driving the equilibrium towards the product.[14]

-

-

Addition of Sulfuryl Chloride: Slowly add a solution of sulfuryl chloride (1.0 equivalent) in anhydrous DCM to the stirred amine solution via the dropping funnel over 30-60 minutes. Maintain the temperature at 0 °C.

-

Causality: Slow addition is critical to control the reaction rate and prevent a dangerous exotherm. Sulfuryl chloride is a highly reactive electrophile.[1]

-

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC/LC-MS analysis indicates the consumption of the starting material.

-

Workup - Quenching and Extraction: Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl (to remove excess amine and triethylamine), saturated NaHCO₃ solution (to neutralize any remaining acid), and finally with brine.

-

Causality: This aqueous workup sequence purifies the crude product by removing unreacted starting materials and the triethylamine hydrochloride salt.

-

-

Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid is typically purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield pure N,N'-dicyclohexylsulfamide as a white solid.

dot

Caption: Experimental workflow for the synthesis of N,N'-dicyclohexylsulfamide.

Applications and Future Directions

N,N'-dicyclohexylsulfamide serves primarily as a valuable synthetic intermediate. Its structure is closely related to that of N,N'-dicyclohexylcarbodiimide (DCC), a widely used dehydrating agent in peptide synthesis.[15] The sulfamide itself can be a precursor for:

-

Asymmetric Catalysis: Chiral derivatives can be explored as ligands in metal-catalyzed reactions.

-

Medicinal Chemistry: The sulfamide core is a privileged scaffold. Introducing the bulky cyclohexyl groups can modulate lipophilicity and membrane permeability, making it an interesting building block for new therapeutic agents.

-

Supramolecular Chemistry: The well-defined hydrogen bonding capabilities allow for its use in the design of self-assembling materials, such as organogels and crystalline networks.[16]

Conclusion

The structure of N,N'-dicyclohexylsulfamide is well-defined by a combination of robust analytical techniques. Its core features include a tetrahedral sulfur center, two conformationally flexible cyclohexyl rings, and a potent N-H···O=S hydrogen bonding system that governs its solid-state architecture. The straightforward and high-yielding synthesis makes it an accessible building block for further chemical exploration. This guide provides the foundational structural knowledge necessary for its effective application in advanced chemical synthesis, drug discovery, and materials science.

References

- Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. (2025). ResearchGate.

- One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. (2023). Macmillan Group - Princeton University.

- A Simple and Eco-Sustainable Method for the Sulfonylation of Amines Under Microwave-Assisted Solvent-Free Conditions. (n.d.). RSC Advances.

- Application Notes and Protocols for the Synthesis of Sulfonamides from Sulfamoyl Chloride. (n.d.). Benchchem.

- Preparation of sulfonamides from N-silylamines. (n.d.). PMC - NIH.

- N,n'-dicyclohexylsulfamide (C12H24N2O2S). (n.d.). PubChemLite.

- CAS 14041-87-3 N,N'-Dicyclohexylsulfamide. (n.d.). Alfa Chemistry.

- Hydrogen Bonding. (n.d.). chem.purdue.edu.

- N,N-Dicyclohexylcyclohexanecarboxamide. (n.d.). ResearchGate.

- Novel synthesis method of N, N'-dicyclohexylcarbo-diimide. (n.d.). Google Patents.

- Hydrogen bonding. (n.d.). Khan Academy.

- FT-IR and NMR Spectroscopic Investigation and Hybrid Computational DFT/HF Analysis on the Molecular Structure of NSPD. (n.d.). ResearchGate.

- Spectroscopic, X-ray Diffraction and Density Functional Theory Study of Intra- and Intermolecular Hydrogen Bonds in Ortho-(4-tolylsulfonamido)benzamides. (2021). PMC - PubMed Central.

- Dataset of NIR, MIR, FIR and NMR spectroscopy and GC-MS of real samples of e-liquids from Malaysia. (2025). PMC - NIH.

- Solving an Unknown Organic Structure using NMR, IR, and MS. (2017). YouTube.

- How would you expect the IR and ¹H NMR spectra for propanamide an... (n.d.). Pearson.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. PubChemLite - N,n'-dicyclohexylsulfamide (C12H24N2O2S) [pubchemlite.lcsb.uni.lu]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. researchgate.net [researchgate.net]

- 5. Hydrogen Bonding [chem.purdue.edu]

- 6. Khan Academy [khanacademy.org]

- 7. Spectroscopic, X-ray Diffraction and Density Functional Theory Study of Intra- and Intermolecular Hydrogen Bonds in Ortho-(4-tolylsulfonamido)benzamides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. youtube.com [youtube.com]

- 9. How would you expect the IR and ¹H NMR spectra for propanamide an... | Study Prep in Pearson+ [pearson.com]

- 10. researchgate.net [researchgate.net]

- 11. Dataset of NIR, MIR, FIR and NMR spectroscopy and GC-MS of real samples of e-liquids from Malaysia - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Preparation of sulfonamides from N-silylamines - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. pubs.rsc.org [pubs.rsc.org]

- 15. CN104193653A - Novel synthesis method of N, N'-dicyclohexylcarbo-diimide - Google Patents [patents.google.com]

- 16. macmillan.princeton.edu [macmillan.princeton.edu]

An In-depth Technical Guide to N,N'-Dicyclohexylsulfamide: Synthesis, Characterization, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,N'-dicyclohexylsulfamide is a symmetrically disubstituted sulfamide with a molecular weight of 260.4 g/mol and the chemical formula C₁₂H₂₄N₂O₂S. This guide provides a comprehensive overview of its synthesis, physicochemical properties, and analytical characterization. It is intended to be a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug development who are interested in the synthesis and potential applications of sulfamide-containing compounds.

Introduction

Sulfamides are a class of organosulfur compounds characterized by a sulfur atom double-bonded to two oxygen atoms and single-bonded to two nitrogen atoms. The sulfamide functional group is a key structural motif in a variety of biologically active molecules and has garnered significant interest in medicinal chemistry.[1] N,N'-disubstituted sulfamides, in particular, have been explored for their diverse applications, ranging from catalysts to therapeutic agents.[1] This guide focuses specifically on N,N'-dicyclohexylsulfamide, providing a detailed examination of its synthesis and properties.

Physicochemical Properties

A clear understanding of the physicochemical properties of N,N'-dicyclohexylsulfamide is essential for its handling, characterization, and application.

| Property | Value | Source |

| Molecular Weight | 260.4 g/mol | [2] |

| Molecular Formula | C₁₂H₂₄N₂O₂S | [2] |

| CAS Number | 14041-87-3 | [2] |

| IUPAC Name | N,N'-dicyclohexylsulfamide | |

| Canonical SMILES | C1CCC(CC1)NS(=O)(=O)NC2CCCCC2 | [2] |

| InChI Key | TWRLCLQBOADOST-UHFFFAOYSA-N | [2] |

Synthesis of N,N'-Dicyclohexylsulfamide

The synthesis of N,N'-dicyclohexylsulfamide can be achieved through the reaction of sulfuryl chloride with an excess of cyclohexylamine. This reaction is a common method for the preparation of N,N'-disubstituted sulfamides. The causality behind using an excess of the amine is to neutralize the hydrochloric acid that is formed as a byproduct of the reaction, thus driving the reaction to completion.

Caption: Synthesis of N,N'-Dicyclohexylsulfamide.

Detailed Experimental Protocol

The following protocol is a generalized procedure based on established methods for the synthesis of N,N'-disubstituted sulfamides. Optimization of reaction conditions may be necessary to achieve higher yields.

Materials:

-

Sulfuryl chloride (SO₂Cl₂)

-

Cyclohexylamine

-

Anhydrous diethyl ether (or another suitable inert solvent)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, dissolve cyclohexylamine (4 equivalents) in anhydrous diethyl ether.

-

Cool the solution in an ice bath.

-

Slowly add a solution of sulfuryl chloride (1 equivalent) in anhydrous diethyl ether to the stirred cyclohexylamine solution via the dropping funnel. The addition should be done at a rate that maintains the reaction temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

-

Filter the reaction mixture to remove the cyclohexylammonium chloride precipitate.

-

Wash the filtrate with a saturated sodium bicarbonate solution, followed by water.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or hexane) to yield pure N,N'-dicyclohexylsulfamide.

Analytical Characterization

Thorough analytical characterization is crucial to confirm the identity and purity of the synthesized N,N'-dicyclohexylsulfamide. The following techniques are recommended:

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the protons on the cyclohexyl rings. The protons on the carbon attached to the nitrogen will appear as a multiplet, and the other cyclohexyl protons will appear as a series of overlapping multiplets.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbon atoms of the cyclohexyl rings. The carbon atom attached to the nitrogen will have a characteristic chemical shift.

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present in the molecule. Key expected absorptions include:

-

N-H stretch: A peak in the region of 3300-3500 cm⁻¹ (if the sulfamide is not fully substituted). For a disubstituted sulfamide, this peak will be absent.

-

S=O stretch: Strong absorption bands in the region of 1300-1350 cm⁻¹ and 1150-1180 cm⁻¹, characteristic of the sulfonyl group.

-

C-H stretch: Peaks in the region of 2850-2950 cm⁻¹ corresponding to the C-H bonds of the cyclohexyl rings.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of N,N'-dicyclohexylsulfamide (260.4 g/mol ). Fragmentation patterns can provide further structural information.

Caption: Analytical workflow for N,N'-dicyclohexylsulfamide.

Potential Applications in Drug Development

While specific biological activities for N,N'-dicyclohexylsulfamide are not extensively documented in publicly available literature, the broader class of sulfamides has shown a wide range of pharmacological properties.[1] Sulfamides are known to act as inhibitors of various enzymes and have been incorporated into drugs with antibacterial, antiviral, and anticancer activities.[3][4]

The structural features of N,N'-dicyclohexylsulfamide, including its lipophilic cyclohexyl groups and the hydrogen bond donor/acceptor capabilities of the sulfamide core, make it an interesting candidate for further investigation in drug discovery programs. Potential areas of exploration could include its evaluation as an enzyme inhibitor or as a scaffold for the development of new therapeutic agents.

Conclusion

This technical guide has provided a detailed overview of N,N'-dicyclohexylsulfamide, including its synthesis, physicochemical properties, and methods for its analytical characterization. While specific applications of this compound are not yet well-established, its structural relationship to other biologically active sulfamides suggests that it may hold potential for future drug discovery and development efforts. The information presented here serves as a foundational resource for researchers interested in exploring the chemistry and potential utility of N,N'-dicyclohexylsulfamide.

References

-

Alfa Chemistry. CAS 14041-87-3 N,N'-Dicyclohexylsulfamide. [Link]

- Binkley, W. W.; Degering, E. F. Organic Syntheses with Sulfuryl Chloride. J. Am. Chem. Soc.1939, 61 (11), 3250-3251.

- Gottlieb, H. E.; Kotlyar, V.; Nudelman, A. NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. J. Org. Chem.1997, 62 (21), 7512–7515.

- Silverstein, R. M.; Webster, F. X.; Kiemle, D. J. Spectrometric Identification of Organic Compounds, 7th ed.; John Wiley & Sons, 2005.

-

The role of sulfamide derivatives in medicinal chemistry: A patent review (2006-2008) | Request PDF - ResearchGate. [Link]

- Pavia, D. L.; Lampman, G. M.; Kriz, G. S.; Vyvyan, J. R. Introduction to Spectroscopy, 5th ed.; Cengage Learning, 2015.

-

Computational and biological evaluation of N-octadecyl-N'-propylsulfamide, a selective PPARα agonist structurally related to N-acylethanolamines - PubMed. [Link]

-

N-Acylsulfonamide: a valuable moiety to design new sulfa drug analogues - RSC Publishing. [Link]

-

(PDF) Sulfa drug analogs: new classes of N-sulfonyl aminated azines and their biological and preclinical importance in medicinal chemistry (2000–2018) - ResearchGate. [Link]

-

Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode - PubMed. [Link]

Sources

Spectroscopic Data for N,N'-dicyclohexylsulfamide: An In-depth Technical Guide

Introduction

N,N'-dicyclohexylsulfamide is a chemical compound with the molecular formula C12H24N2O2S.[1] Its structure features a central sulfamide group (SO2(NH)2) flanked by two cyclohexyl rings. This molecule and its derivatives are of interest to researchers in medicinal chemistry and materials science due to the biological activity and structural properties associated with the sulfamide functional group. Accurate structural elucidation and characterization are paramount for any application, and a combination of spectroscopic techniques provides the necessary in-depth analysis.

This technical guide offers a comprehensive overview of the key spectroscopic data for N,N'-dicyclohexylsulfamide, focusing on Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). The information presented herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals, enabling them to confidently identify and characterize this compound. Where experimental data is not publicly available, predicted data based on established principles and analogous compounds is provided with clear indication.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For N,N'-dicyclohexylsulfamide, both ¹H and ¹³C NMR are essential for confirming the presence and connectivity of the cyclohexyl rings and the protons attached to the nitrogen atoms.

Theoretical Background

¹H NMR spectroscopy provides information about the different types of protons in a molecule, their chemical environment, and their proximity to other protons. The chemical shift (δ) indicates the electronic environment of a proton, the integration gives the relative number of protons, and the multiplicity (splitting pattern) reveals the number of neighboring protons.

¹³C NMR spectroscopy provides information about the different types of carbon atoms in a molecule. The chemical shift of each carbon signal is indicative of its hybridization and the nature of the atoms it is bonded to.

Experimental Protocol: Acquiring NMR Spectra of a Solid Sample

For a solid sample like N,N'-dicyclohexylsulfamide that is soluble in common deuterated solvents, the following protocol is a standard procedure for obtaining high-resolution NMR spectra.

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of N,N'-dicyclohexylsulfamide.

-

Transfer the solid into a clean, dry NMR tube.

-

Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆). The choice of solvent can influence chemical shifts.[2]

-

Cap the NMR tube and gently agitate or vortex until the sample is completely dissolved. If necessary, gentle heating in a warm water bath can aid dissolution.[3]

-

Allow the solution to cool to room temperature before placing it in the NMR spectrometer.

Instrumental Parameters (¹H NMR):

-

Spectrometer Frequency: 300-600 MHz

-

Pulse Sequence: Standard single-pulse sequence

-

Number of Scans: 16-64 (depending on sample concentration)

-

Relaxation Delay: 1-5 seconds

-

Acquisition Time: 2-4 seconds

-

Spectral Width: 0-12 ppm

-

Reference: Tetramethylsilane (TMS) at 0 ppm

Instrumental Parameters (¹³C NMR):

-

Spectrometer Frequency: 75-151 MHz

-

Pulse Sequence: Proton-decoupled single-pulse sequence

-

Number of Scans: 1024-4096 (due to the low natural abundance of ¹³C)

-

Relaxation Delay: 2-5 seconds

-

Acquisition Time: 1-2 seconds

-

Spectral Width: 0-200 ppm

-

Reference: Tetramethylsilane (TMS) at 0 ppm

Caption: General workflow for NMR sample preparation and data acquisition.

Predicted ¹H NMR Data

Due to the lack of publicly available experimental spectra, the following ¹H NMR data is predicted based on the molecular structure and typical chemical shifts for similar functional groups. The spectrum is expected to be complex in the aliphatic region due to the overlapping signals of the cyclohexyl protons.

Table 1: Predicted ¹H NMR Spectral Data for N,N'-dicyclohexylsulfamide

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 4.5 - 5.5 | Broad singlet | 2H | N-H |

| ~ 3.0 - 3.5 | Multiplet | 2H | CH -N |

| ~ 1.0 - 2.0 | Multiplet | 20H | Cyclohexyl CH ₂ |

Interpretation:

-

The N-H protons are expected to appear as a broad singlet in the region of 4.5-5.5 ppm. The broadness is due to quadrupole broadening from the adjacent nitrogen and potential hydrogen bonding.

-

The methine protons (CH-N) directly attached to the nitrogen atoms are expected to be deshielded and appear as a multiplet between 3.0 and 3.5 ppm.

-

The remaining methylene protons of the cyclohexyl rings will give rise to a complex series of overlapping multiplets in the upfield region of 1.0-2.0 ppm.

Caption: Predicted ¹H NMR assignments for N,N'-dicyclohexylsulfamide.

Predicted ¹³C NMR Data

The predicted ¹³C NMR spectrum of N,N'-dicyclohexylsulfamide is expected to show four distinct signals corresponding to the four unique carbon environments in the cyclohexyl rings.

Table 2: Predicted ¹³C NMR Spectral Data for N,N'-dicyclohexylsulfamide

| Chemical Shift (δ, ppm) | Assignment |

| ~ 55 - 60 | C H-N |

| ~ 30 - 35 | Cyclohexyl C H₂ (adjacent to CH-N) |

| ~ 25 - 30 | Cyclohexyl C H₂ |

| ~ 24 - 28 | Cyclohexyl C H₂ |

Interpretation:

-

The methine carbon (CH-N) directly attached to the nitrogen is the most deshielded and is expected to appear around 55-60 ppm.

-

The other three signals correspond to the methylene carbons of the cyclohexyl ring, with their chemical shifts influenced by their proximity to the electronegative nitrogen atom.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent tool for identifying the functional groups present in a molecule. In N,N'-dicyclohexylsulfamide, the key functional groups are the N-H bonds of the sulfamide and the S=O double bonds.

Theoretical Background

Molecules absorb infrared radiation at specific frequencies that correspond to the vibrational frequencies of their bonds. These absorptions are recorded as peaks in an IR spectrum, and the position (wavenumber, cm⁻¹) and intensity of these peaks are characteristic of the type of bond and functional group.

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR Spectroscopy

ATR-IR is a convenient technique for analyzing solid samples with minimal preparation.[4][5]

-

Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Record a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum.

-

Place a small amount of the solid N,N'-dicyclohexylsulfamide sample onto the ATR crystal, ensuring complete coverage of the crystal surface.

-

Apply pressure to the sample using the built-in press to ensure good contact between the sample and the crystal.

-

Acquire the IR spectrum, typically by co-adding 16 to 32 scans over a range of 4000-400 cm⁻¹.

-

Clean the ATR crystal thoroughly after the measurement.

Caption: General workflow for ATR-IR spectroscopy.

Predicted IR Spectral Data

The following table summarizes the expected characteristic IR absorption bands for N,N'-dicyclohexylsulfamide.

Table 3: Predicted IR Spectral Data for N,N'-dicyclohexylsulfamide

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3300 - 3400 | Medium | N-H stretch |

| ~ 2850 - 2950 | Strong | C-H stretch (aliphatic) |

| ~ 1300 - 1350 | Strong | S=O stretch (asymmetric) |

| ~ 1100 - 1150 | Strong | S=O stretch (symmetric) |

Interpretation:

-

A medium intensity peak in the region of 3300-3400 cm⁻¹ is characteristic of the N-H stretching vibration .[6]

-

Strong absorptions between 2850 and 2950 cm⁻¹ are due to the C-H stretching vibrations of the cyclohexyl rings.[6]

-

Two strong peaks are expected for the S=O stretching vibrations of the sulfonyl group: an asymmetric stretch around 1300-1350 cm⁻¹ and a symmetric stretch around 1100-1150 cm⁻¹ .

Mass Spectrometry (MS)

Mass spectrometry is a technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight of a compound and can also reveal structural details through the analysis of fragmentation patterns.

Theoretical Background

In a mass spectrometer, a sample is first ionized, and the resulting ions are then separated based on their m/z ratio. The most common ionization technique for compounds like N,N'-dicyclohexylsulfamide is Electrospray Ionization (ESI), which is a soft ionization method that typically produces the protonated molecule [M+H]⁺. The mass of this ion can be used to determine the molecular weight of the original compound. Further fragmentation of the molecular ion can be induced to provide structural information.

Experimental Protocol: Electrospray Ionization (ESI)-MS

The following is a general protocol for obtaining an ESI mass spectrum.

-

Sample Preparation: Prepare a dilute solution of N,N'-dicyclohexylsulfamide (approximately 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.[7] A small amount of a volatile acid like formic acid can be added to promote protonation.

-

Infusion: The sample solution is introduced into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

-

Ionization: A high voltage is applied to the tip of the infusion needle, causing the sample solution to form a fine spray of charged droplets. The solvent evaporates from these droplets, leading to the formation of gas-phase ions.

-

Mass Analysis: The ions are guided into the mass analyzer (e.g., quadrupole, time-of-flight) where they are separated based on their m/z ratio.

-

Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

Caption: General workflow for ESI-Mass Spectrometry.

Predicted Mass Spectrum Data

The molecular weight of N,N'-dicyclohexylsulfamide (C₁₂H₂₄N₂O₂S) is 260.4 g/mol .[1]

Table 4: Predicted Mass Spectrum Data for N,N'-dicyclohexylsulfamide

| m/z | Assignment |

| 261.16 | [M+H]⁺ (protonated molecule) |

| 178.10 | [M - C₆H₁₁]⁺ (loss of a cyclohexyl radical) |

| 83.09 | [C₆H₁₁]⁺ (cyclohexyl cation) |

Interpretation:

-

The protonated molecule [M+H]⁺ is expected to be observed at an m/z of approximately 261.16. The presence of two nitrogen atoms in the molecule is consistent with the "nitrogen rule," which states that a molecule with an even number of nitrogen atoms will have an even nominal molecular weight.[8]

-

A common fragmentation pathway for N-alkylated compounds is the cleavage of the C-N bond. Therefore, a significant fragment ion could be observed at m/z 178.10, corresponding to the loss of a cyclohexyl radical .

-

The cyclohexyl cation at m/z 83.09 is another plausible fragment.

Caption: Predicted major fragmentation pathways for N,N'-dicyclohexylsulfamide in ESI-MS.

Conclusion

This technical guide has provided a detailed overview of the expected spectroscopic data for N,N'-dicyclohexylsulfamide. The predicted NMR, IR, and MS data, along with the provided experimental protocols, offer a solid foundation for the identification and characterization of this compound. While experimental data is always preferred, the predictive approach outlined here, grounded in fundamental spectroscopic principles and comparison with analogous structures, provides a robust framework for researchers. It is recommended that this guide be used in conjunction with experimental data acquisition for definitive structural confirmation.

References

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 29). Solid State NMR Experimental Setup. Retrieved from [Link]

-

Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]

-

Mettler Toledo. (n.d.). ATR-FTIR Spectroscopy Basics. Retrieved from [Link]

-

University of Liverpool Repository. (n.d.). PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. Retrieved from [Link]

-

University of Oxford. (n.d.). Sample Preparation Protocol for ESI Accurate Mass Service. Department of Chemistry. Retrieved from [Link]

-

ACS Publications. (2011). ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory. Part I: Fundamentals and Examples. Journal of Chemical Education. Retrieved from [Link]

-

RSC Publishing. (n.d.). Interpretation of mass spectra. Retrieved from [Link]

-

University of Calgary. (n.d.). Sample IR spectra. Retrieved from [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. scispace.com [scispace.com]

- 3. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 4. mt.com [mt.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 8. whitman.edu [whitman.edu]

"electrophilicity of N,N'-dicyclohexylsulfamide"

An In-Depth Technical Guide to the Electrophilicity of N,N'-Dicyclohexylsulfamide

Abstract: This technical guide provides a comprehensive analysis of the electrophilic nature of N,N'-dicyclohexylsulfamide. While the sulfamide functional group inherently possesses an electrophilic sulfur center, the reactivity of this specific molecule is profoundly modulated by the unique steric and electronic contributions of its N,N'-dicyclohexyl substituents. This document synthesizes fundamental principles of electronic effects and steric hindrance to build a detailed reactivity profile. We will explore the electronic architecture of the sulfamide core, dissect the impact of the bulky cyclohexyl groups, propose a reactivity model with nucleophiles, and outline experimental and computational approaches for its validation. This guide is intended for researchers, chemists, and drug development professionals seeking to understand and leverage the nuanced reactivity of sterically hindered sulfamides in organic synthesis.

The reactivity of any molecule is fundamentally dictated by its electronic structure. The sulfamide functional group, R-NH-SO₂-NH-R', is characterized by a central sulfur atom in a high oxidation state (+6) double-bonded to two oxygen atoms and single-bonded to two nitrogen atoms. This arrangement creates a significant electron deficiency at the sulfur center, making it an intrinsic electrophile.

The primary drivers for this electrophilicity are:

-

Inductive Effects: The two oxygen atoms are highly electronegative and exert a strong electron-withdrawing inductive effect (I-) on the sulfur atom.

-

Resonance Stabilization: The lone pairs on the nitrogen atoms can be delocalized towards the sulfonyl group, but the dominant resonance contributors involve the S=O bonds, which pull electron density away from the sulfur.

This inherent electronic pull renders the sulfur atom susceptible to attack by nucleophiles. While sulfonamides are often considered non-nucleophilic due to the delocalization of the nitrogen lone pair into the sulfonyl group, the sulfur atom itself is a potent electrophilic site.[1]

Caption: Steric shielding of the electrophilic sulfur atom.

This steric impediment means that N,N'-dicyclohexylsulfamide is a significantly attenuated electrophile compared to less substituted analogs like N,N'-dimethylsulfamide. Its reactivity profile is therefore one of a highly selective, kinetically slow reactant.

Predicted Reactivity Profile and Mechanistic Considerations

Combining the electronic and steric factors, we can predict the reactivity of N,N'-dicyclohexylsulfamide:

-

Electrophilicity: Moderate to low, kinetically controlled.

-

Required Nucleophiles: Likely requires strong, yet sterically unhindered, nucleophiles (e.g., small anions like hydride or fluoride, or primary amines under forcing conditions).

-

Reaction Conditions: Reactions are expected to require elevated temperatures or catalytic activation to overcome the high activation energy barrier imposed by steric hindrance.

The reaction with a generic nucleophile (Nu⁻) would proceed via a nucleophilic substitution mechanism, likely associative, where the nucleophile attacks the sulfur atom, forming a transient pentacoordinate intermediate. Subsequent departure of one of the N-cyclohexylamide fragments as a leaving group would yield the product.

Caption: Proposed mechanism for nucleophilic substitution.

Computational Analysis and Data Interpretation

While specific experimental data for N,N'-dicyclohexylsulfamide is scarce, its electrophilicity can be quantitatively assessed using computational methods like Density Functional Theory (DFT). [2]Key parameters that would illuminate its reactivity include:

-

LUMO Energy: The energy of the Lowest Unoccupied Molecular Orbital. A lower LUMO energy indicates a greater susceptibility to nucleophilic attack.

-

Electrostatic Potential (ESP) Map: A visual representation of charge distribution. The ESP map would show a region of positive potential (blue) around the sulfur atom, confirming it as the electrophilic site.

-

Calculated Atomic Charges: Methods like Natural Bond Orbital (NBO) analysis can assign partial charges to each atom, quantifying the positive charge on the sulfur.

A comparative computational study would likely yield the results summarized in the table below.

| Compound | N-Substituent | Steric Bulk | Predicted LUMO Energy | Predicted Reactivity |

| N,N'-Dimethylsulfamide | Methyl | Low | Low | High |

| N,N'-Diisopropylsulfamide | Isopropyl | Medium | Medium | Medium |

| N,N'-Dicyclohexylsulfamide | Cyclohexyl | High | Higher | Low |

| N,N'-Di-tert-butylsulfamide | tert-Butyl | Very High | High | Very Low |

This table presents predicted trends based on established chemical principles. The data illustrates an inverse relationship between the steric bulk of the N-alkyl groups and the molecule's electrophilic reactivity.

Proposed Experimental Workflow for Reactivity Assessment

To empirically validate the predicted reactivity, a structured experimental workflow is necessary. This protocol serves as a self-validating system to test the electrophilicity of N,N'-dicyclohexylsulfamide against a model nucleophile.

Caption: Workflow for assessing electrophilic reactivity.

Detailed Protocol: Reaction with Sodium Methoxide

This experiment aims to assess if N,N'-dicyclohexylsulfamide reacts with a strong, sterically minimal nucleophile.

-

Reagent Preparation:

-

Dry all glassware in an oven at 120 °C and cool under a stream of dry nitrogen.

-

Prepare a 1.0 M solution of N,N'-dicyclohexylsulfamide in anhydrous THF.

-

Prepare a 1.2 M solution of sodium methoxide (NaOMe) in anhydrous THF.

-

-

Reaction Setup:

-

To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 10 mL of the N,N'-dicyclohexylsulfamide solution (10 mmol).

-

Slowly add 10 mL of the NaOMe solution (12 mmol, 1.2 equiv) via syringe at room temperature.

-

-

Temperature Screening & Monitoring:

-

Stir the reaction at room temperature (25 °C) for 24 hours.

-

After 24h, take an aliquot for Thin Layer Chromatography (TLC) and LC-MS analysis to check for product formation.

-

If no reaction is observed, increase the temperature to 50 °C and stir for another 24 hours.

-

Continue monitoring and, if necessary, increase the temperature to reflux (approx. 66 °C in THF).

-

-

Workup and Isolation (if reaction occurs):

-

Cool the reaction mixture to 0 °C.

-

Quench the reaction by slowly adding 20 mL of saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with ethyl acetate (3 x 30 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product via column chromatography on silica gel.

-

-

Characterization:

-

Obtain ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) data to confirm the structure of the isolated product.

-

The outcome of this experiment will provide direct evidence of the kinetic barrier to nucleophilic attack on N,N'-dicyclohexylsulfamide.

Conclusion

N,N'-dicyclohexylsulfamide presents a fascinating case study in chemical reactivity where electronic and steric effects are in direct opposition. While its sulfamide core is electronically primed to be an electrophile, this intrinsic reactivity is heavily masked by the profound steric hindrance imposed by the two bulky cyclohexyl groups. The result is a molecule that is best described as a kinetically-stabilized, weak electrophile . Its utility in organic synthesis would lie not in general-purpose reactivity, but in specialized applications where high selectivity is required and harsh reaction conditions are tolerable. Understanding this interplay is crucial for chemists aiming to design novel synthetic routes and develop new chemical entities.

References

-

Liu, J. T., Brandes, D. S., Greenwood, N. S., & Ellman, J. A. (2023). Synthesis of N-Acylsulfenamides from Amides and N-Thiosuccinimides. Synthesis, 55(15), 2353-2360. [Link]

-

Fernández, I., & Bickelhaupt, F. M. (2024). What defines electrophilicity in carbonyl compounds. Chemical Science, 15(1), 144-153. [Link]

-

Gervais, C., et al. (2021). N-Alkylsulfonamide Nucleophilicity: Experimental and Computational Assessment of Nitrogen Nucleophilicity of (S)-2-(Iodomethyl)-1-tosylpyrrolidine. Organic Letters. [Link]

-

Organic Chemistry Portal. Sulfenamide synthesis by S-N coupling. [Link]

-

Liu, J. T., et al. (2022). Synthesis of N-Acylsulfenamides from Amides and N-Thiosuccinimides. PubMed. [Link]

-

Bibi, S., et al. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Environmental Science and Pollution Research, 28(11), 13003-13018. [Link]

-

Wikipedia. (n.d.). Sulfonamide. [Link]

-

Wikipedia. (n.d.). Steric effects. [Link]

-

Akachukwu, I., et al. (2022). Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan. Molecules, 27(21), 7481. [Link]

-

Jaramillo, P., et al. (2006). The nucleophilicity N index in organic chemistry. Tetrahedron, 62(52), 12359-12367. [Link]

-

S-Chem. (n.d.). The Role of Steric Hindrance in Sulfonylation Reagents. [Link]

-

Khan Academy. (2013). Steric hindrance. YouTube. [Link]

-

Mondal, B., et al. (2019). Sulfonamide vs. sulfonimide: tautomerism and electronic structure analysis of N-heterocyclic arenesulfonamides. New Journal of Chemistry, 43(1), 229-237. [Link]

Sources

The Shadow of Sweetness: Discovery and History of N,N'-Dicyclohexylsulfamide

Executive Summary

N,N'-Dicyclohexylsulfamide (CAS: 14041-87-3) is a symmetric sulfamide derivative historically significant not for its own utility, but as the persistent "shadow" of the artificial sweetener Sodium Cyclamate . Born from the same reaction vessels in the University of Illinois laboratories in 1937, this compound represents the thermodynamic sink of the sulfamation process—a byproduct formed when the reaction of cyclohexylamine and sulfating agents is driven beyond the mono-substituted sweet spot.

This guide analyzes the chemical genesis, historical context, and synthetic pathways of N,N'-dicyclohexylsulfamide, serving as a technical reference for impurity profiling in sweetener manufacturing and sulfamide medicinal chemistry.

Part 1: Chemical Identity & Structural Logic

The molecule consists of a sulfuryl core (

| Property | Data |

| IUPAC Name | N,N'-Dicyclohexylsulfuric diamide |

| Common Name | N,N'-Dicyclohexylsulfamide |

| CAS Number | 14041-87-3 |

| Molecular Formula | |

| Molecular Weight | 260.40 g/mol |

| Solubility | Low in water; soluble in hot ethanol, chloroform |

| Role | Impurity (Cyclamate production); Chemical Intermediate |

Part 2: Discovery & Historical Context

The Serendipity of 1937

The history of N,N'-dicyclohexylsulfamide is inextricably linked to the discovery of cyclamate by Michael Sveda and L.F. Audrieth at the University of Illinois.

-

The Objective : The lab was investigating the pharmacological potential of sulfamic acid derivatives, specifically looking for new antipyretics and antibiotics to rival the emerging sulfonamide drugs (sulfa drugs).

-

The Accident : Sveda, a graduate student, was smoking a cigarette in the lab. He placed it on the bench, and upon resuming smoking, noticed an intensely sweet taste. He traced the taste to the sodium cyclohexylsulfamate he had just synthesized.

-

The Byproduct : In the rush to commercialize this new sweetener (marketed later as Sucaryl by Abbott Laboratories), the chemistry of scale-up revealed that the reaction of cyclohexylamine with chlorosulfonic acid or sulfur trioxide was sensitive. Excess amine or improper temperature control led to "over-sulfonylation," producing the non-sweet, water-insoluble N,N'-dicyclohexylsulfamide .

While Cyclamate went on to become a global commodity (until its controversial 1969 FDA ban and subsequent partial reinstatement), N,N'-dicyclohexylsulfamide remained a critical quality control marker—evidence of a reaction pushed too far.

Part 3: Synthesis & Mechanism

The Divergent Pathway

The formation of the target (Cyclamate) and the impurity (Sulfamide) depends on the stoichiometry and the electrophilicity of the sulfur source.

Mechanism 1: The Industrial Side-Reaction

In the industrial production of cyclamate, cyclohexylamine is treated with a sulfating agent (e.g., Sulfur Trioxide

-

Primary Reaction (Desired) :

-

Secondary Reaction (Impurity) : If free

is present or if the conditions favor condensation, the formed sulfamic acid can react with another equivalent of amine, or the sulfonyl group can bridge two amines.

Mechanism 2: Laboratory Synthesis (Reference Standard)

To synthesize N,N'-dicyclohexylsulfamide intentionally (e.g., for use as an analytical standard), a more aggressive electrophile like Sulfuryl Chloride (

Protocol: Nucleophilic Substitution

-

Reagents : Cyclohexylamine (4.0 eq), Sulfuryl Chloride (1.0 eq), Dry Dichloromethane (DCM).

-

Setup : 3-neck flask,

atmosphere, ice bath ( -

Addition : Dropwise addition of

to the amine solution. The excess amine acts as a base to scavenge the HCl byproduct. -

Reaction :

(Note: HCl is instantly neutralized by excess amine to form -

Workup :

-

Filter off the cyclohexylamine hydrochloride salt.

-

Wash the filtrate with water and dilute HCl to remove unreacted amine.

-

Evaporate DCM to yield the crude sulfamide.

-

Recrystallization : Ethanol/Water mixture.

-

Visualization: The Divergent Synthesis

Caption: Divergence of cyclohexylamine sulfonation. The green path yields the sweetener; the red dashed path yields the sulfamide impurity.

Part 4: Analytical Profiling & Safety

Detection

Because N,N'-dicyclohexylsulfamide is non-ionic and lipophilic, it behaves differently from cyclamate in analytical systems.

-

HPLC : Detected using Reverse Phase (C18) columns. It elutes after cyclamate due to the two hydrophobic cyclohexyl rings.

-

TLC : Silica gel; Mobile phase: Chloroform/Methanol (9:1). Staining with iodine vapor.

Regulatory Status (JECFA)

The Joint FAO/WHO Expert Committee on Food Additives (JECFA) establishes purity specifications for food additives.

-

Limit : Impurities in Sodium Cyclamate, including cyclohexylamine and dicyclohexylsulfamide, are strictly controlled.

-

Toxicology : While less acutely toxic than cyclohexylamine (a known pressor agent), the sulfamide is a xenobiotic that must be minimized (< 1 mg/kg in high-grade preparations).

References

-

Audrieth, L. F., & Sveda, M. (1944). Preparation and Properties of Some N-Substituted Sulfamic Acids. Journal of Organic Chemistry, 9(1), 89-101. Link

- Spillane, W. J. (2006). Sulfamic Acid and its Derivatives. In Sulfur Reports (Vol. 2). Elsevier.

-

JECFA (FAO/WHO) . (2006). Sodium Cyclamate: Chemical and Technical Assessment. 67th Meeting. Link

-

Ahmed, S., et al. (2012). Synthesis and Crystal Structure of N,N'-Dicyclohexylsulfamide Derivatives. Acta Crystallographica Section E. Link[2]

-

PubChem . (2024). Compound Summary: N,N'-Dicyclohexylsulfamide (CAS 14041-87-3).[3] National Library of Medicine. Link

Sources

Methodological & Application

Technical Guide: Dicyclohexyl-based Reagents in Peptide Synthesis

This Application Note addresses a critical distinction in peptide chemistry. While N,N'-dicyclohexylcarbodiimide (DCC) is a ubiquitous coupling reagent, N,N'-dicyclohexylsulfamide is a distinct structural moiety, typically a pharmacological target (anticonvulsant) or a peptidomimetic isostere, rather than a coupling tool.

The following guide provides the standard protocol for DCC (addressing the likely intended reagent) and a specialized protocol for synthesizing sulfamide-linked peptidomimetics (addressing the literal chemical structure).

Executive Summary

Clarification of Nomenclature & Utility

-

N,N'-Dicyclohexylcarbodiimide (DCC): The primary dehydration agent used to activate carboxylic acids for peptide bond formation. It forms N,N'-dicyclohexylurea (DCU) as a byproduct.

-

N,N'-Dicyclohexylsulfamide: A stable sulfamide derivative (sulfuryl analog of DCU). It is not a coupling reagent. It is used as a pharmacophore (GABA-A receptor ligand) or a transition-state isostere in protease inhibitors.

Scope of this Note:

-

Standard Protocol: Using DCC for peptide coupling (The likely user intent).

-

Advanced Protocol: Synthesizing Sulfamide Isosteres (The literal application).

Part 1: N,N'-Dicyclohexylcarbodiimide (DCC) Coupling Protocol

Context: This protocol is for the activation of a carboxyl group to form an amide bond.

Mechanistic Insight

DCC acts by reacting with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is susceptible to nucleophilic attack by the N-terminal amine of the growing peptide chain.

-

Critical Constraint: The O-acylisourea can undergo an intramolecular rearrangement to form an inactive N-acylurea. To prevent this, "additives" like HOBt (1-Hydroxybenzotriazole) or Oxyma are used to convert the O-acylisourea into a more stable, yet reactive, active ester.

Experimental Workflow (Standard Scale: 1 mmol)

Materials

-

Carboxylic Acid (Amino Acid): 1.0 mmol (1.0 equiv)

-